molecular formula C9H8N2O2 B1486767 6-(Furan-3-yl)-2-methylpyrimidin-4-ol CAS No. 1412954-37-0

6-(Furan-3-yl)-2-methylpyrimidin-4-ol

Cat. No.: B1486767
CAS No.: 1412954-37-0
M. Wt: 176.17 g/mol
InChI Key: GUFSZOKWAXDXSA-UHFFFAOYSA-N
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Description

Furans are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and are also found in various natural sources, mostly in plants, algae, and microorganisms .


Synthesis Analysis

Furan compounds can be synthesized from various sulfur ylides and alkyl acetylenic carboxylates. The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates can afford dialkyl furan-3,4-dicarboxylates .


Molecular Structure Analysis

Furan compounds have a ring structure composed of one oxygen atom and four carbon atoms . The specific molecular structure of “6-(Furan-3-yl)-2-methylpyrimidin-4-ol” would need to be determined through further analysis.


Chemical Reactions Analysis

Furan compounds can undergo a variety of chemical reactions. For example, they can undergo reactions with alkynes and other unsaturated compounds to generate polysubstituted furans .


Physical and Chemical Properties Analysis

The physical and chemical properties of furan compounds can vary widely depending on their specific structures. Furan itself is a colorless, volatile, and somewhat toxic liquid that boils at 31.36° C .

Scientific Research Applications

Antibacterial and Antitubercular Activity

The synthesis of novel pyrimidines, including "6-(Furan-3-yl)-2-methylpyrimidin-4-ol" derivatives, has shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria (A. M. A. Hamid & W. Shehta, 2018). Similarly, certain derivatives have been predicted and confirmed to display moderate anti-tubercular activity against Mycobacterium tuberculosis, indicating their potential as hits for further anti-tubercular agent development (A. V. Erkin et al., 2021).

HIV-1 Reverse Transcriptase Inhibition

Derivatives of "this compound" have also been investigated for their potential in treating HIV-1 infection by inhibiting the reverse transcriptase enzyme, a key step in the viral replication cycle. Some newly synthesized compounds have shown effective in vitro inhibitory activity (S. Mokale, D. Lokwani, & D. Shinde, 2014).

Anticancer Activity

The introduction of a "this compound" moiety into α-aminophosphonates has been explored to enhance anticancer activity. These compounds have been screened for their ability to inhibit the growth of cancer cell lines, demonstrating the potential therapeutic applications of these derivatives in oncology (Gajjala Raghavendra Reddy et al., 2020).

Structural and Theoretical Studies

Research into the structural aspects and theoretical calculations of pyrimidine derivatives, including those containing the "this compound" fragment, has provided insights into their molecular properties, stability, and reactivity. Studies involving X-ray diffraction, density functional theory, and non-linear optical properties highlight the importance of non-covalent interactions in determining the molecular structure and potential applications of these compounds (A. Ali et al., 2020).

Safety and Hazards

The safety and hazards associated with furan compounds can vary depending on the specific compound. Some furan compounds can be toxic, and appropriate safety measures should be taken when handling them .

Future Directions

The future directions for research on furan compounds could involve developing new synthesis methods, studying their reactions, and exploring their potential applications .

Properties

IUPAC Name

4-(furan-3-yl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-10-8(4-9(12)11-6)7-2-3-13-5-7/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFSZOKWAXDXSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801264138
Record name 4(3H)-Pyrimidinone, 6-(3-furanyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801264138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1412954-37-0
Record name 4(3H)-Pyrimidinone, 6-(3-furanyl)-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1412954-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(3H)-Pyrimidinone, 6-(3-furanyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801264138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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